

The Adamantane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-(Adamantan-1-yl)cyclopropan-1-amine
CAS No.:	388095-21-4
Cat. No.:	B2773206

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The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, has proven to be a uniquely privileged scaffold in medicinal chemistry. Its incorporation into small molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties, leading to the development of successful drugs across a wide range of therapeutic areas. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of adamantane derivatives, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Adamantane Advantage in Medicinal Chemistry

The utility of the adamantane core stems from its distinct physicochemical properties. Its high lipophilicity enhances membrane permeability, including passage across the blood-brain barrier, which is crucial for central nervous system (CNS) targets. The rigid, diamondoid structure provides a stable anchor for pharmacophoric groups, allowing for precise spatial orientation and optimal interaction with biological targets. Furthermore, the steric bulk of the

adamantane cage can shield adjacent functional groups from metabolic degradation, thereby extending a drug's half-life.

Comparative Analysis of Adamantane Derivatives by Therapeutic Area

This guide will explore the SAR of adamantane derivatives in four key therapeutic areas: antiviral, anticancer, neuroprotective, and antidiabetic applications.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The first therapeutic success for adamantane derivatives was in the field of antiviral agents against influenza A.

Mechanism of Action: Amantadine and its α -methyl analog, Rimantadine, function by blocking the M2 proton channel of the influenza A virus. This channel is essential for the influx of protons into the virion, a process required for viral uncoating and the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell. By physically occluding the channel, these drugs prevent the acidification of the viral core and halt replication.^[1]

Structure-Activity Relationship:

The antiviral activity of adamantane amines is highly sensitive to structural modifications:

- **The Amino Group:** A primary amino group at the 1-position of the adamantane cage is crucial for activity. Replacement with hydroxyl, sulfhydryl, cyano, or halogen groups results in inactive compounds.
- **Alkylation of the Amino Group:** N-alkyl and N,N-dialkyl derivatives generally retain antiviral activity comparable to the parent compound.
- **The α -Methyl Group:** The addition of a methyl group alpha to the amino group, as seen in Rimantadine, can increase potency and improve the therapeutic index compared to Amantadine.

- Acyl Derivatives: N-acyl derivatives, with the exception of some amino acid conjugates, generally show decreased antiviral activity. For instance, the glycy-rimantadine conjugate has demonstrated high antiviral activity against influenza A (H3N2) with low cytotoxicity.[2]

Comparative In Vitro Antiviral Activity against Influenza A/H3N2

Compound	50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL)	Highest Non-toxic Concentration (HNC) (µg/mL)	50% Inhibitory Concentration (IC50) (µg/mL)	Selectivity Index (SI = CC50/IC50)
Amantadine	> 100	50	12.5	> 8
Rimantadine	> 100	50	10.0	> 10
Glycyl-rimantadine	> 100	50	7.5	> 13.3
Leucyl-rimantadine	> 100	50	15.0	> 6.7
Tyrosyl-rimantadine	> 100	50	20.0	> 5.0

Data sourced from a comparative in vitro analysis of adamantane derivatives.[2]

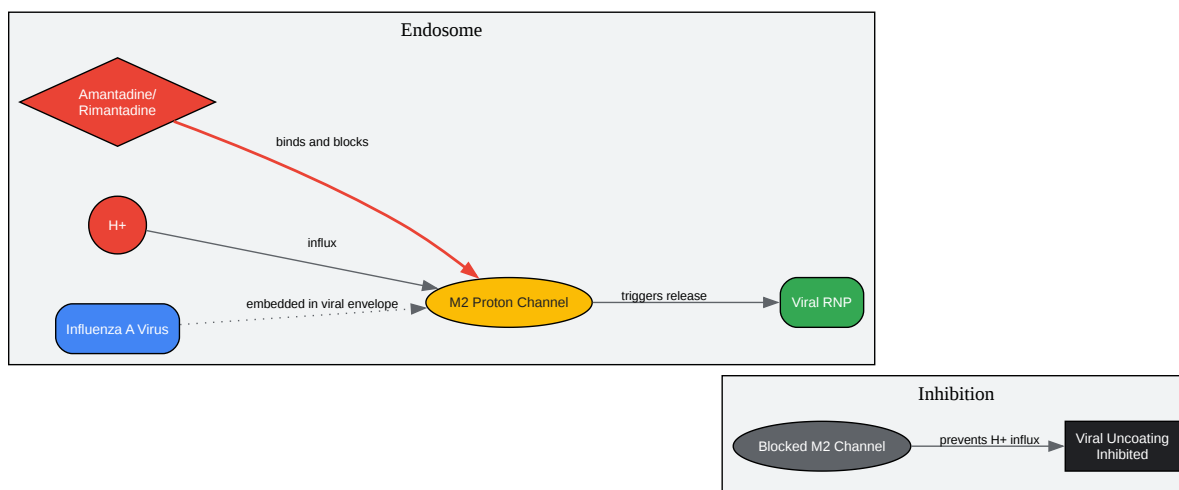
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

- Cell Culture: Grow a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.
- Virus Adsorption: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with influenza A virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

- **Compound Treatment:** Remove the viral inoculum and overlay the cells with a medium containing 1% agarose and serial dilutions of the adamantane derivative.
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-3 days until plaques are visible.
- **Plaque Staining:** Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
- **Data Analysis:** Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.[2]

Mechanism Visualization: M2 Proton Channel Inhibition



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Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.

Anticancer Activity: Diverse Mechanisms of Action

The lipophilic nature of the adamantane scaffold enhances cell membrane penetration, making it a valuable component in the design of anticancer agents.

Mechanism of Action: Adamantane derivatives exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. Some derivatives, such as adamantane-linked isothioureas, have been shown to inhibit the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF- κ B) signaling pathway, which is implicated in inflammation and cancer progression.[3]

Structure-Activity Relationship:

- **Substitution Pattern:** The substitution pattern on the adamantane core significantly impacts cytotoxicity. For instance, 2,2-disubstituted adamantane derivatives have shown stronger in vitro anticancer activity than their 1,3-disubstituted counterparts.[4]
- **Aromatic Substituents:** The nature and position of substituents on appended aromatic rings can modulate activity. For example, in a series of adamantane-containing dihydropyrimidines, specific substitutions on the benzaldehyde moiety led to potent cytotoxic effects against non-small cell lung cancer cells.[5]

Comparative In Vitro Anticancer Activity

Compound	Target Cell Line	IC50 (μM)	Reference
2,2-bis(4-aminophenyl)adamantane	HT-29 (Colon Cancer)	0.1	[4]
2,2-bis(4-aminophenyl)adamantane	KM-12 (Colon Cancer)	0.01	[4]
2,2-bis(4-aminophenyl)adamantane	SF-295 (CNS Cancer)	0.059	[4]
2,2-bis(4-aminophenyl)adamantane	NCI/ADR-RES (Breast Cancer)	0.079	[4]
Adamantyl Isothiourea Derivative 6	Hep-G2 (Hepatocellular Carcinoma)	3.86	[3]
Adamantane Dihydropyrimidine IIb	A-549 (Non-small cell lung cancer)	1.03 μg/mL	[5]

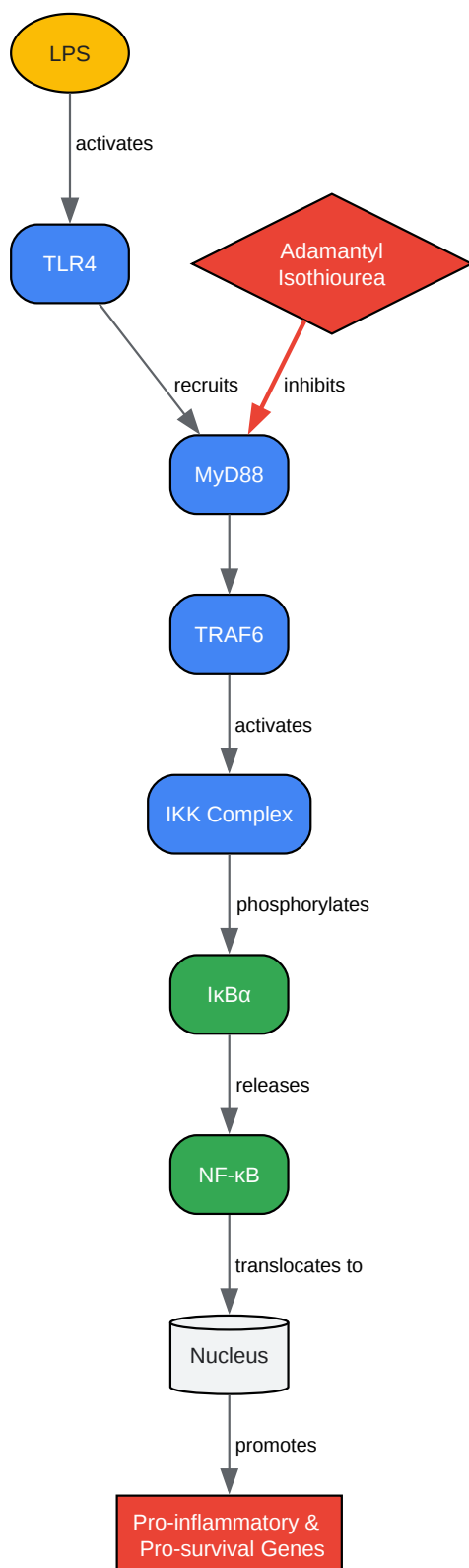
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with serial dilutions of the adamantane derivatives and incubate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Formazan Solubilization: Remove the medium and add 150 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.[3]

Mechanism Visualization: TLR4-MyD88-NF- κ B Signaling Inhibition



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Caption: Inhibition of the TLR4-MyD88-NF- κ B signaling pathway by adamantyl isothiourea derivatives.

Neuroprotective Activity: Modulating Glutamatergic Neurotransmission

The ability of adamantane derivatives to cross the blood-brain barrier has made them valuable for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action: Memantine, a key adamantane derivative for Alzheimer's disease, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions with excessive glutamate levels, the NMDA receptor is overstimulated, leading to excitotoxicity and neuronal cell death. Memantine blocks the NMDA receptor channel, mitigating the harmful effects of excessive glutamate while still allowing for normal synaptic transmission.^{[6][7]}

Structure-Activity Relationship:

- **Dimethyl Substitution:** The presence of two methyl groups at the 3 and 5 positions of the adamantane cage in Memantine is crucial for its optimal affinity and rapid unblocking kinetics at the NMDA receptor.
- **Amino Group:** The primary amino group is essential for its interaction within the NMDA receptor channel.

In Vivo Neuroprotective Effects of Memantine in a Mouse Model of Alzheimer's Disease

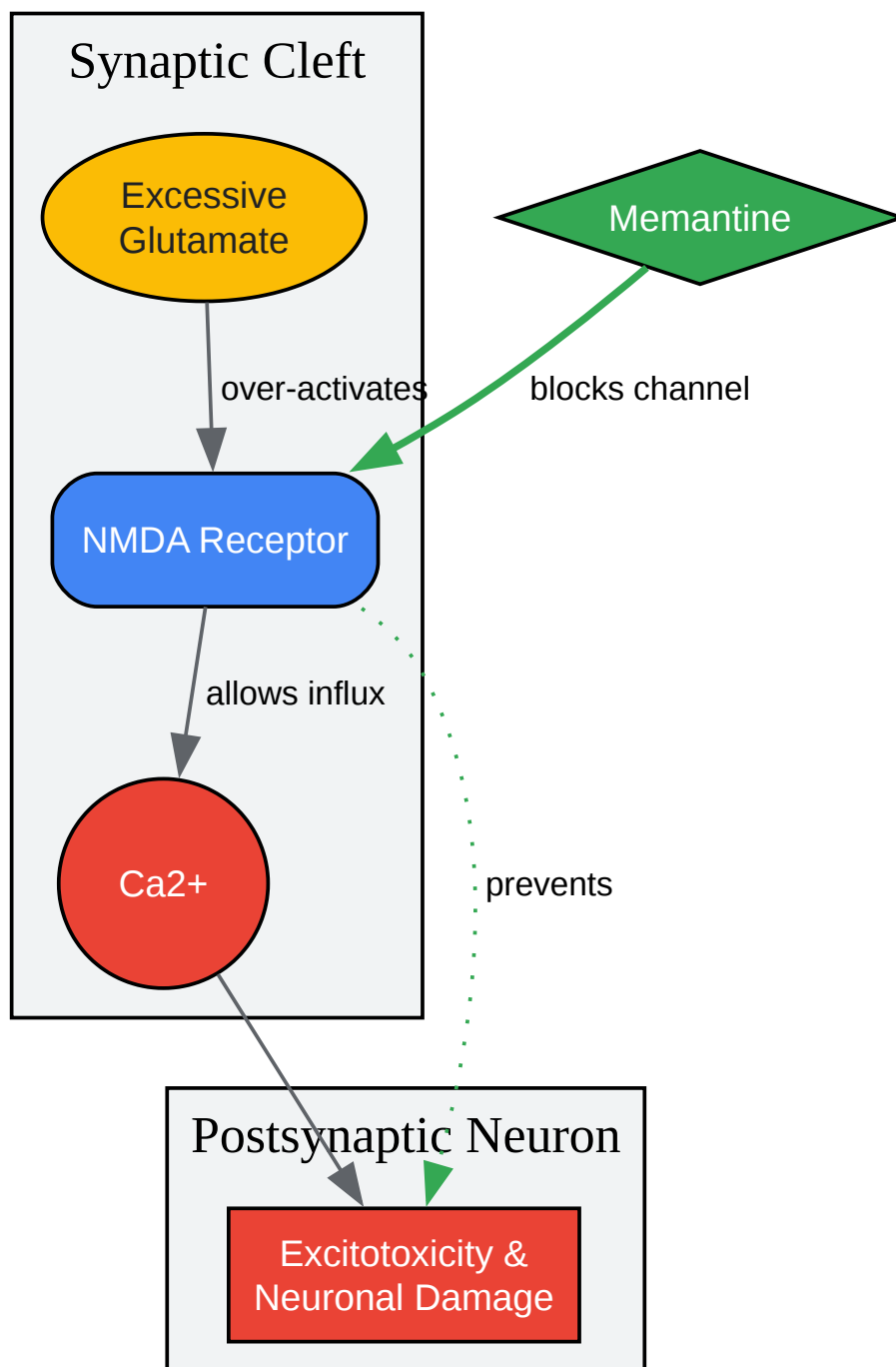
Animal Model	Treatment	Dosage	Outcome	Reference
Mice with A β 25-35-induced learning deficits	Memantine	0.3 mg/kg	Attenuated spontaneous alternation deficits	[6]
Mice with A β 25-35-induced learning deficits	Fluoroethylnormemantine (FENM)	0.3 - 10 mg/kg	Attenuated spontaneous alternation deficits	[6]
Rats with traumatic brain injury	Memantine	20 mg/kg/day for 14 days	Neuroprotective effect, increased levels of cells with active caspase-3 and -9	[8]

Experimental Protocol: Thioflavin T (ThT) Assay for A β Aggregation Inhibition

This assay measures the ability of a compound to inhibit the formation of amyloid-beta (A β) fibrils, a hallmark of Alzheimer's disease.

- **Preparation of A β Peptides:** Dissolve synthetic A β 42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in DMSO to create a stock solution.
- **Aggregation Assay:** In a 96-well black plate, mix the A β 42 peptide solution with various concentrations of the adamantane derivative in a phosphate buffer (pH 7.4) containing Thioflavin T.
- **Fluorescence Measurement:** Incubate the plate at 37°C with intermittent shaking and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time using a fluorescence plate reader.
- **Data Analysis:** An increase in fluorescence indicates A β fibril formation. The inhibitory effect of the compound is determined by comparing the fluorescence kinetics of the treated samples to the untreated control.[9]

Mechanism Visualization: NMDA Receptor Antagonism by Memantine



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Caption: Memantine's neuroprotective mechanism via NMDA receptor antagonism.

Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Adamantane derivatives have emerged as effective treatments for type 2 diabetes.

Mechanism of Action: Vildagliptin and Saxagliptin are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[\[10\]](#)[\[11\]](#)

Structure-Activity Relationship:

- **Pyrrolidine-2-carbonitrile Moiety:** In Vildagliptin, the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile fragment is crucial for its covalent interaction with the catalytic serine residue of DPP-4.
- **Adamantane Group:** The adamantyl group in these inhibitors occupies a hydrophobic pocket in the DPP-4 enzyme, contributing to their high potency and selectivity.[\[12\]](#)

Comparative In Vivo Efficacy in a Mouse Model of Diabetes

A comparative study of DPP-4 inhibitors in mice demonstrated the glucose-lowering efficacy of both Vildagliptin and Saxagliptin.[\[13\]](#)

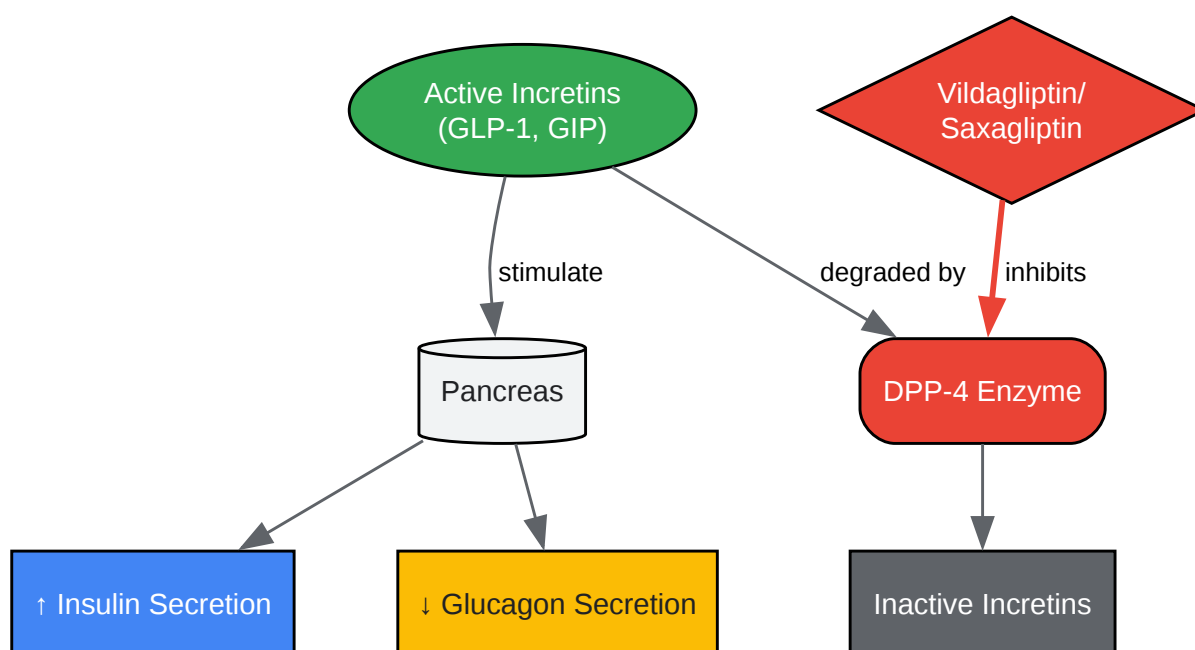
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

- **Reagent Preparation:** Prepare solutions of human recombinant DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), and serial dilutions of the adamantane-based inhibitor in an appropriate assay buffer.
- **Assay Setup:** In a 96-well black plate, add the DPP-4 enzyme and the inhibitor at various concentrations. Include a positive control (a known DPP-4 inhibitor) and a negative control (no inhibitor).

- Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
- Fluorescence Measurement: Immediately measure the fluorescence (excitation ~360 nm, emission ~460 nm) in kinetic mode at 37°C for 30-60 minutes.
- Data Analysis: The rate of increase in fluorescence is proportional to the DPP-4 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[10][11]

Mechanism Visualization: DPP-4 Inhibition



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Caption: Mechanism of DPP-4 inhibition by adamantane derivatives for the treatment of type 2 diabetes.

Synthesis of Adamantane Derivatives: General Approaches

The synthesis of adamantane derivatives often starts from commercially available adamantane or its functionalized analogs.

General Synthesis of Amantadine Hydrochloride:

A common route involves the Ritter reaction of 1-bromoadamantane with acetonitrile in the presence of sulfuric acid, followed by hydrolysis of the resulting acetamide to yield amantadine, which is then converted to its hydrochloride salt.[\[14\]](#)

General Synthesis of Memantine:

Memantine can be synthesized from 1-bromo-3,5-dimethyladamantane via a reaction with formamide followed by hydrolysis.[\[14\]](#)

General Synthesis of Adamantane-based DPP-4 Inhibitors:

The synthesis of Vildagliptin involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 1-amino-3-hydroxyadamantane.[\[14\]](#)

Conclusion

The adamantane scaffold continues to be a highly valuable and versatile tool in drug discovery. Its unique structural and physicochemical properties have been successfully exploited to develop drugs with diverse therapeutic applications. This guide has provided a comparative overview of the structure-activity relationships of adamantane derivatives in key disease areas, supported by experimental data and detailed methodologies. For researchers and drug development professionals, the adamantane nucleus represents a proven platform for the design of novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles. Future exploration of adamantane chemistry, facilitated by computational modeling and high-throughput screening, will undoubtedly unlock further therapeutic potential.

References

- Chen, H. S., et al. (2004). In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives. *International Journal of Cancer*,

111(2), 288-295.

- Maurice, T., et al. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. *International Journal of Neuropsychopharmacology*, 24(7), 576-590.
- BenchChem. (2025).
- Spilovska, K., et al. (2026). Neuroprotective Potential of New Monoterpene-Adamantane Conjugates—A Pilot Study. *Molecules*, 31(3), 678.
- Shiryayev, V. A., & Klimochkin, Y. N. (2025).
- BenchChem. (2025). Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis.
- BenchChem. (2025).
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. *Chemical Reviews*, 113(5), 3516-3604.
- BenchChem. (2025). Application Notes and Protocols: Evogliptin in vitro DPP-4 Enzyme Inhibition Assay.
- Lorigados, C. B., et al. (2014). Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke. *Journal of Stroke and Cerebrovascular Diseases*, 23(4), e269-e273.
- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- Gort, D. R., et al. (2012). Development of memantine as a drug for Alzheimer's disease: A review of preclinical and clinical studies. *Current Pharmaceutical Design*, 18(34), 5432-5441.
- BenchChem. (2025). Application Notes and Protocols: In Vitro DPP-4 Enzyme Inhibition Assay for Gosogliptin.
- BenchChem. (2025). Comparative Efficacy of 1-Adamantanol Derivatives In Vitro: A Guide for Researchers.
- Zare, A., et al. (2020). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. *RSC Advances*, 10(49), 29499-29507.
- Piatkowska-Chmiel, I., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. *Scientific Reports*, 12(1), 6798.
- Berger, J. P., et al. (2018). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. *Endocrinology, Diabetes & Metabolism*, 1(1), e00002.
- Rahal, A., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. *PLoS ONE*, 11(11), e0166275.

- Preprints.org. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.
- Google Patents. (2006). New adamantane derivatives as dipeptidyl, peptidase iv inhibitors, processes for their preparation, and pharmaceutical compositions containing them.
- Kops. (2003). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity.
- CCDC. (2021).
- Termedia. (2013). Memantine – neuroprotective drug in aging brain.
- Stewart, B. J., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. *Journal of the American Chemical Society*, 142(39), 16766-16777.
- Hong, M., & DeGrado, W. F. (2012). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. *Annual Review of Biophysics*, 41, 137-157.
- Galochkina, A. V., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. *Organic & Biomolecular Chemistry*, 15(14), 3152-3157.
- Drucker, D. J., & Nauck, M. A. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. *Endocrine Reviews*, 35(6), 779-813.
- Hordyjewska, A., et al. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. *Molecules*, 28(18), 6653.
- PDB-101. (n.d.). DPP4.
- Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. *Current Protocols in Pharmacology*, Chapter 1, Unit 1.20.
- Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. *Current Protocols in Pharmacology*, 15(1), 1.20.1-1.20.12.
- Cady, S. D., et al. (2010). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers.
- RCSB PDB. (n.d.). 6b1e: The structure of DPP4 in complex with Vildagliptin.
- BenchChem. (2025).
- Abcam. (2024). ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric).
- Kotermanski, J., & Johnson, J. W. (2009). Mechanism of NMDA receptor channel block by MK-801 and memantine. *Journal of Physiology*, 587(21), 5067-5084.
- Hordyjewska, A., et al. (2025). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. *International Journal of Molecular Sciences*, 26(5), 2899.

- Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. *Molecules*, 28(15), 5857.
- World Health Organization. (1985). Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting.
- Life Technologies. (n.d.). DPP4 ACTIVITY ASSAY KIT.
- Ivanova, Y., & Gevrenova, R. (2020).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Som-Ken, C., et al. (2021). Dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucagon-like peptide (GLP-1) secretion in arsenically safe pigmented red rice (*Oryza sativa* L.) and its product. *Food Science & Nutrition*, 9(12), 6646-6655.
- Kim, D., et al. (2007). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV. *Current Topics in Medicinal Chemistry*, 7(6), 619-635.
- ResearchG
- PDSP. (1999). Assay Protocol Book.
- Protocols.io. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT)
- Al-Masri, I. M., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Xue, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. *Royal Society Open Science*, 4(1), 160696.
- YouTube. (2021). Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils || Practical Biochemistry.

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Sources

- 1. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diamino phenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Memantine – neuroprotective drug in aging brain [termedia.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. 6b1e - The structure of DPP4 in complex with Vildagliptin - Summary - Protein Data Bank Japan [pdbj.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [The Adamantane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2773206/docs#the-adamantane-scaffold-a-comparative-guide-to-structure-activity-relationships-in-drug-discovery>]

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